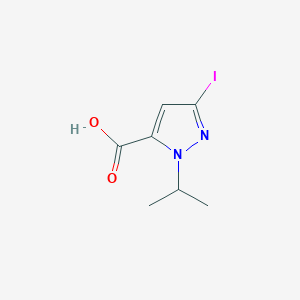![molecular formula C16H25N3O5 B2696113 N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[2-(dimethylamino)ethyl]ethanediamide CAS No. 1796970-81-4](/img/structure/B2696113.png)
N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[2-(dimethylamino)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide is a related compound with the molecular formula C12H17NO3 . Another related compound is (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide, which has been studied for its potential use in Alzheimer’s disease treatment .
Molecular Structure Analysis
The molecular structure of N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide, a related compound, is available . It has a molecular weight of 223.268 Da and a monoisotopic mass of 223.120850 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of the related compound N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide include a molecular weight of 223.2683 and a formula of C12H17NO3 .Applications De Recherche Scientifique
Biotransformation and Detectability
The study of the biotransformation and detectability of designer drugs provides insight into the metabolic pathways and detection methods in clinical or forensic cases. For instance, the designer drug 2,5-dimethoxy-4-propylphenethylamine undergoes N-acetylation, deamination, reduction, oxidation, hydroxylation, O-demethylation, and conjugation processes, illustrating the complex biotransformation pathways designer drugs can undergo, which could be relevant for substances with similar structures (Wink et al., 2014).
Synthesis and Reactivity
The reactions of alkoxy and amino derivatives of silacyclobutane with amino alcohols, leading to the formation of dimethylaminoethoxy derivatives and the cleavage of the silacyclobutane ring, demonstrate the synthetic versatility and reactivity of compounds with similar functional groups, which could be applied in the synthesis of novel compounds with potential therapeutic applications (Pestunovich et al., 2006).
Pharmacological Research Tools
The discovery of nonpeptidic agonists for the urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, highlights the potential for compounds with similar structural features to serve as pharmacological research tools or as leads in the development of new drugs. These compounds can provide insights into receptor function and serve as a basis for the development of therapeutic agents (Croston et al., 2002).
Catalytic Hydroxylation
The use of N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide in copper-catalyzed hydroxylation of (hetero)aryl halides under mild conditions demonstrates the role of oxalamide derivatives in facilitating chemical transformations. This catalytic system enables the hydroxylation of a wide range of substrates, providing a method for the synthesis of phenols and hydroxylated heteroarenes with potential utility in drug synthesis and material science (Xia et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N-[2-(dimethylamino)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5/c1-19(2)8-7-17-15(21)16(22)18-10-12(20)11-5-6-13(23-3)14(9-11)24-4/h5-6,9,12,20H,7-8,10H2,1-4H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOYMMZGRBMEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC(C1=CC(=C(C=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2696030.png)
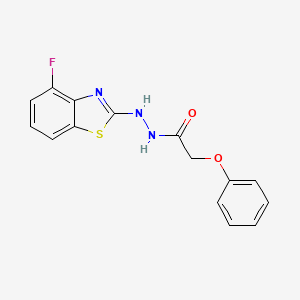
![4-methoxy-2,5-dimethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2696032.png)
![methyl N-[4-({[2-(methylsulfanyl)pyridin-3-yl]formamido}methyl)phenyl]carbamate](/img/structure/B2696034.png)
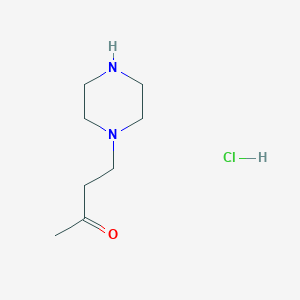

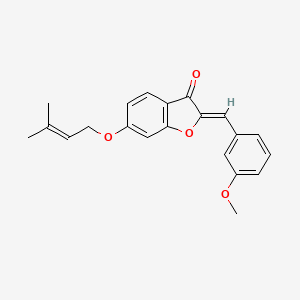
![3,4-difluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2696044.png)
![(3-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2696047.png)
![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2696049.png)
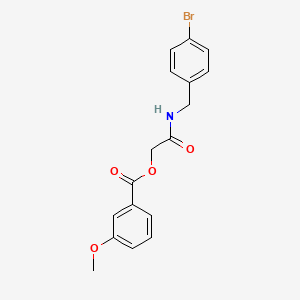
![(1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2696051.png)
![2-(2-chloro-6-fluorobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2696052.png)
